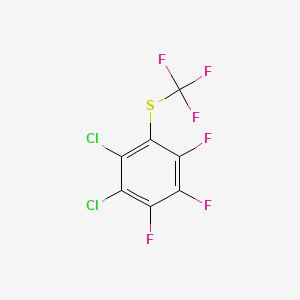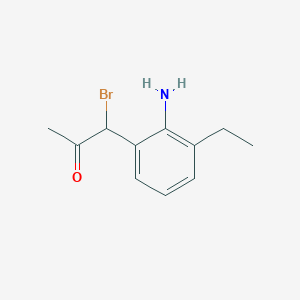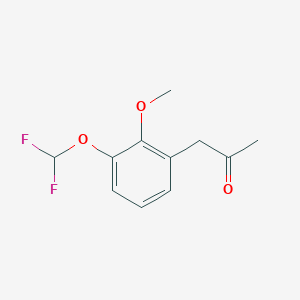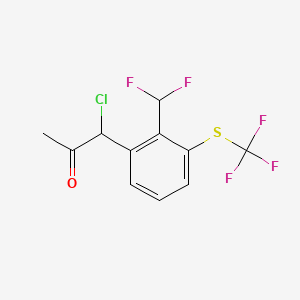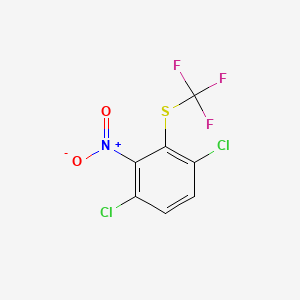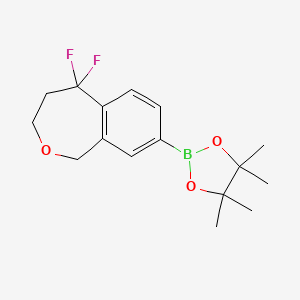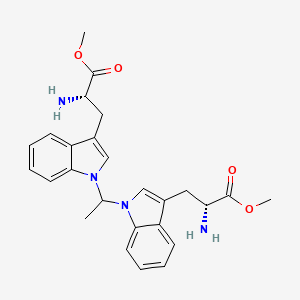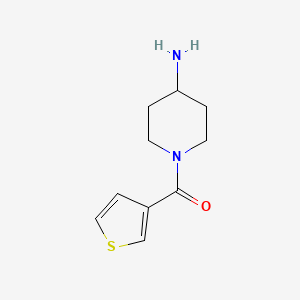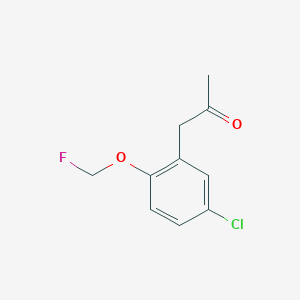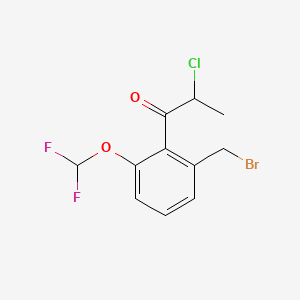
1-(2-(Bromomethyl)-6-(difluoromethoxy)phenyl)-2-chloropropan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(Bromomethyl)-6-(difluoromethoxy)phenyl)-2-chloropropan-1-one is a synthetic organic compound characterized by the presence of bromine, chlorine, and difluoromethoxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Bromomethyl)-6-(difluoromethoxy)phenyl)-2-chloropropan-1-one typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of a suitable precursor, followed by chlorination and the introduction of the difluoromethoxy group. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-(Bromomethyl)-6-(difluoromethoxy)phenyl)-2-chloropropan-1-one undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine and chlorine atoms can be replaced by other nucleophiles.
Oxidation and reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.
Elimination reactions: The compound can participate in elimination reactions to form alkenes.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield a variety of substituted derivatives, while oxidation and reduction can lead to the formation of alcohols, ketones, or alkenes.
Aplicaciones Científicas De Investigación
1-(2-(Bromomethyl)-6-(difluoromethoxy)phenyl)-2-chloropropan-1-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(2-(Bromomethyl)-6-(difluoromethoxy)phenyl)-2-chloropropan-1-one involves its interaction with specific molecular targets. The presence of bromine, chlorine, and difluoromethoxy groups allows the compound to engage in various chemical interactions, such as binding to enzymes or receptors. These interactions can modulate biological pathways and lead to specific effects, depending on the context of its use.
Comparación Con Compuestos Similares
Similar Compounds
1-(2-(Bromomethyl)phenyl)-2-chloropropan-1-one: Lacks the difluoromethoxy group.
1-(2-(Difluoromethoxy)phenyl)-2-chloropropan-1-one: Lacks the bromomethyl group.
1-(2-(Bromomethyl)-6-(methoxy)phenyl)-2-chloropropan-1-one: Contains a methoxy group instead of a difluoromethoxy group.
Uniqueness
The unique combination of bromine, chlorine, and difluoromethoxy groups in 1-(2-(Bromomethyl)-6-(difluoromethoxy)phenyl)-2-chloropropan-1-one imparts distinct chemical properties, such as increased reactivity and potential for specific interactions with biological targets. This makes it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C11H10BrClF2O2 |
|---|---|
Peso molecular |
327.55 g/mol |
Nombre IUPAC |
1-[2-(bromomethyl)-6-(difluoromethoxy)phenyl]-2-chloropropan-1-one |
InChI |
InChI=1S/C11H10BrClF2O2/c1-6(13)10(16)9-7(5-12)3-2-4-8(9)17-11(14)15/h2-4,6,11H,5H2,1H3 |
Clave InChI |
HHLCYRWSZDUUQN-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)C1=C(C=CC=C1OC(F)F)CBr)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


